N-cyclopentyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide
CAS No.:
Cat. No.: VC14755030
Molecular Formula: C17H23N3O4S
Molecular Weight: 365.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23N3O4S |
|---|---|
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | N-cyclopentyl-4-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide |
| Standard InChI | InChI=1S/C17H23N3O4S/c21-16(18-13-3-1-2-4-13)12-5-7-14(8-6-12)19-17(22)20-15-9-10-25(23,24)11-15/h5-8,13,15H,1-4,9-11H2,(H,18,21)(H2,19,20,22) |
| Standard InChI Key | NPPGRRHEJBVVBI-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)NC(=O)C2=CC=C(C=C2)NC(=O)NC3CCS(=O)(=O)C3 |
Introduction
Chemical Structure and Molecular Properties
Molecular Composition
N-Cyclopentyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide possesses the molecular formula C₁₇H₂₃N₃O₄S and a molecular weight of 365.4 g/mol. Its IUPAC name, N-cyclopentyl-4-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide, reflects the integration of three key structural components:
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A benzamide core (C₆H₅CONH₂) providing aromaticity and hydrogen-bonding capacity.
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A cyclopentyl group (C₅H₉) attached to the benzamide’s nitrogen, enhancing lipophilicity and steric bulk.
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A tetrahydrothiophene-1,1-dioxide moiety (C₄H₇SO₂) linked via a carbamoyl bridge, contributing to polar interactions and conformational rigidity.
The compound’s Standard InChI string (InChI=1S/C17H23N3O4S...) encodes its stereochemical and functional group arrangement, critical for computational modeling and structure-activity relationship (SAR) studies.
Physicochemical Characteristics
The tetrahydrothiophene-1,1-dioxide group introduces sulfone functionalities, enhancing solubility in polar solvents compared to unoxidized thiophene derivatives. The cyclopentyl substituent balances this polarity, likely improving membrane permeability—a key factor in drug bioavailability. Table 1 summarizes its fundamental properties:
Table 1: Physicochemical Properties of N-Cyclopentyl-4-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₃N₃O₄S |
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | N-cyclopentyl-4-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide |
| Key Functional Groups | Benzamide, cyclopentyl, sulfone |
| Solubility | Moderate in DMSO, aqueous buffers |
Synthesis and Manufacturing Processes
Reaction Pathway
The synthesis involves a multi-step sequence optimized for yield and purity (Figure 1):
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Tetrahydrothiophene Oxidation: Tetrahydrothiophene is oxidized to 1,1-dioxidotetrahydrothiophene using hydrogen peroxide or ozone, introducing sulfone groups.
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Carbamoyl Chloride Formation: The sulfone-bearing intermediate reacts with phosgene or triphosgene to generate a reactive carbamoyl chloride.
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Coupling with Benzamide Derivative: The carbamoyl chloride is coupled to 4-aminobenzamide under basic conditions (e.g., pyridine or DMAP).
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Cyclopentyl Substitution: The final step introduces the cyclopentyl group via nucleophilic acyl substitution, typically employing cyclopentylamine in anhydrous tetrahydrofuran (THF).
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring the carbamoyl group attaches exclusively to the benzamide’s para position.
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Sulfone Stability: Avoiding over-oxidation of the tetrahydrothiophene ring during synthesis.
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Purification: Separating byproducts via column chromatography or recrystallization due to the compound’s moderate polarity.
Comparative Analysis with Structural Analogues
Substituent Effects
Replacing the cyclopentyl group with benzyl (as in N-benzyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide) reduces metabolic stability due to increased susceptibility to cytochrome P450 oxidation. Conversely, the cyclopentyl variant exhibits prolonged plasma half-life in rodent models.
Patent Landscape
Future Directions and Research Opportunities
Clinical Translation
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Pharmacokinetics: Assessing oral bioavailability and blood-brain barrier penetration.
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Toxicology: Chronic toxicity studies in non-human primates to establish safety margins.
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Formulation: Developing nanoparticle-encapsulated versions to enhance solubility.
Structural Optimization
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Stereochemistry: Exploring enantiomeric effects by synthesizing (R)- and (S)-cyclopentyl variants.
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Prodrug Strategies: Masking the sulfone group as a bioreversible ester to improve absorption.
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